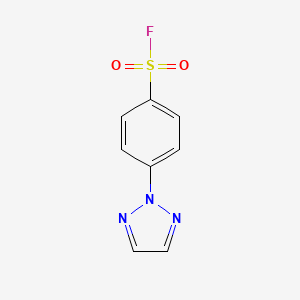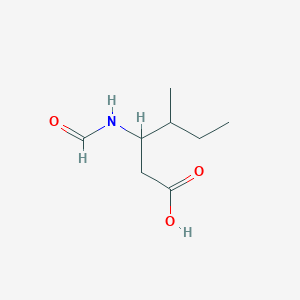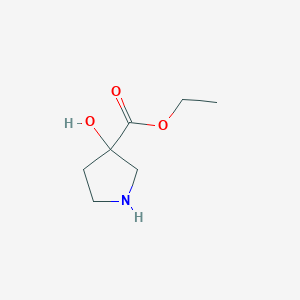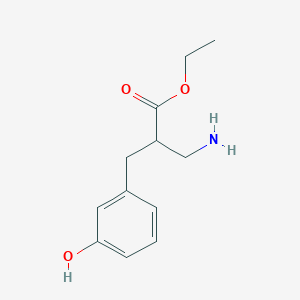
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride is a chemical compound that features a triazole ring attached to a benzene ring, which is further substituted with a sulfonyl fluoride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Attachment to Benzene Ring: The triazole ring is then attached to a benzene ring through a suitable linker, often via a nucleophilic aromatic substitution reaction.
Introduction of the Sulfonyl Fluoride Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Utilizing large reactors to carry out the synthesis steps in a controlled manner.
Continuous Flow Processing: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The triazole ring and benzene ring can undergo oxidation and reduction reactions under suitable conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of a base and an appropriate solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction Products: Reduction can yield products with reduced functional groups, such as amines or alcohols
科学研究应用
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly for its ability to interact with biological targets.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures
作用机制
The mechanism of action of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by forming covalent bonds with active site residues.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, leading to desired therapeutic or chemical effects
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound features a triazole ring attached to a benzoic acid moiety and shares similar synthetic routes and applications.
4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride: Similar to the sulfonyl fluoride derivative, this compound contains a sulfonyl chloride group and exhibits comparable reactivity
Uniqueness
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
属性
分子式 |
C8H6FN3O2S |
|---|---|
分子量 |
227.22 g/mol |
IUPAC 名称 |
4-(triazol-2-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6FN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-10-5-6-11-12/h1-6H |
InChI 键 |
RGZSEAADCGHLBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2N=CC=N2)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)


![5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13514477.png)







![Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)
